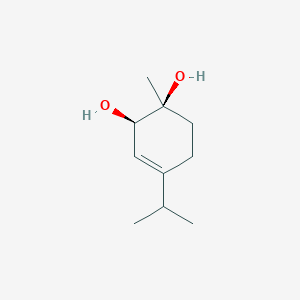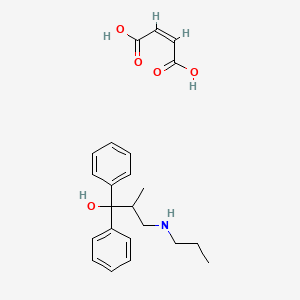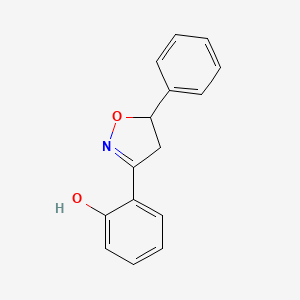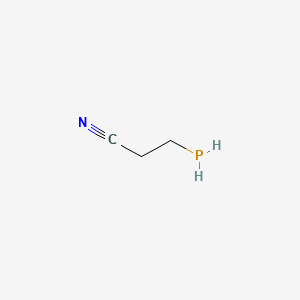
CID 71352152
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71352152” is a chemical entity with unique properties and applications. This compound has garnered interest in various scientific fields due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 71352152 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. Common methods include the use of specific catalysts, solvents, and controlled temperature and pressure conditions to achieve the desired chemical transformation.
Industrial Production Methods: Industrial production of this compound often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: CID 71352152 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformation.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and selectivity.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Scientific Research Applications
CID 71352152 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it may be used in the production of specialized materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of CID 71352152 involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to the desired biological or chemical effects. The detailed mechanism of action is often elucidated through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 71352152 include those with analogous chemical structures or functional groups. These compounds may share similar reactivity and applications but can differ in their specific properties and effects.
Highlighting Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may exhibit unique reactivity, selectivity, or biological activity compared to its analogs, making it valuable for specific applications in research and industry.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique properties and reactivity make it a valuable tool in research and industrial applications
Properties
CAS No. |
12034-94-5 |
|---|---|
Molecular Formula |
Nb3Pb |
Molecular Weight |
486 g/mol |
InChI |
InChI=1S/3Nb.Pb |
InChI Key |
NUFQMXXHXIIOEH-UHFFFAOYSA-N |
Canonical SMILES |
[Nb].[Nb].[Nb].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)




![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)

